molecular formula C8H8FNO2 B13977641 Methyl 3-fluoro-5-methylpicolinate

Methyl 3-fluoro-5-methylpicolinate

Cat. No.: B13977641
M. Wt: 169.15 g/mol
InChI Key: QUJPSBLQCOCRNU-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-5-methylpicolinate is an organic compound with the molecular formula C8H8FNO2 It is a derivative of picolinic acid, where the hydrogen atom at the 3-position is replaced by a fluorine atom and the carboxyl group is esterified with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-fluoro-5-methylpicolinate typically involves the fluorination of 3-methylpicolinic acid followed by esterification. One common method includes the reaction of 3-methylpicolinic acid with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom. The resulting 3-fluoro-5-methylpicolinic acid is then esterified using methanol in the presence of a catalyst like sulfuric acid or a dehydrating agent like thionyl chloride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-fluoro-5-methylpicolinate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to form amines.

    Hydrolysis: The ester group can be hydrolyzed to yield 3-fluoro-5-methylpicolinic acid.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or thiourea in polar solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

Scientific Research Applications

Methyl 3-fluoro-5-methylpicolinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-fluoro-5-methylpicolinate largely depends on its application. In biochemical assays, it may act as a ligand binding to specific proteins or enzymes, altering their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds .

Comparison with Similar Compounds

    Methyl 5-fluoro-3-methylpicolinate: Similar structure but with the fluorine atom at a different position.

    Methyl 3-chloro-5-methylpicolinate: Chlorine atom instead of fluorine.

    Methyl 3-bromo-5-methylpicolinate: Bromine atom instead of fluorine.

Uniqueness: Methyl 3-fluoro-5-methylpicolinate is unique due to the presence of the fluorine atom at the 3-position, which can significantly influence its chemical reactivity and biological activity compared to its chloro and bromo analogs. The fluorine atom’s small size and high electronegativity can enhance the compound’s stability and binding interactions in biological systems .

Properties

Molecular Formula

C8H8FNO2

Molecular Weight

169.15 g/mol

IUPAC Name

methyl 3-fluoro-5-methylpyridine-2-carboxylate

InChI

InChI=1S/C8H8FNO2/c1-5-3-6(9)7(10-4-5)8(11)12-2/h3-4H,1-2H3

InChI Key

QUJPSBLQCOCRNU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)C(=O)OC)F

Origin of Product

United States

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